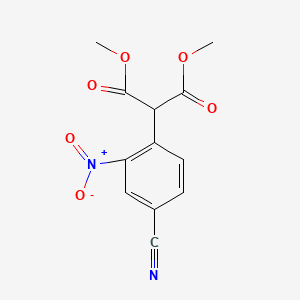

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(4-cyano-2-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDCKPNYQDVOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428418 | |

| Record name | DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651747-69-2 | |

| Record name | DIMETHYL 2-(4-CYANO-2-NITROPHENYL)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate CAS number 651747-69-2

An In-Depth Technical Guide to Dimethyl 2-(4-cyano-2-nitrophenyl)malonate (CAS 651747-69-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic compound featuring a unique combination of reactive functional groups. With the CAS number 651747-69-2, this molecule serves as a valuable and versatile intermediate in synthetic organic chemistry.[1] Its structure, incorporating a malonic ester, a nitrile, and a nitro group, provides multiple handles for chemical modification, making it a strategic building block for the synthesis of complex heterocyclic structures and other target molecules in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, insights into its reactivity and potential applications, and essential safety and handling information.

Chemical & Physical Properties

This compound is a compound whose utility is primarily as a chemical intermediate.[2] While extensive experimental data on its physical properties is not widely published, its key identifiers and predicted characteristics based on its structure and data from commercial suppliers are summarized below.

| Property | Value | Source(s) |

| CAS Number | 651747-69-2 | [3] |

| Molecular Formula | C₁₂H₁₀N₂O₆ | [3] |

| Molecular Weight | 278.22 g/mol | [3] |

| IUPAC Name | Dimethyl 2-(4-cyano-2-nitrophenyl)propanedioate | N/A |

| Appearance | Not specified; likely a yellow solid, typical for nitrophenyl compounds. | [2] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [4] |

| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and DMSO. | N/A |

| InChI Key | InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H3 | [4] |

Synthesis and Mechanism

The most common and logical route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a suitable 4-halobenzonitrile derivative with dimethyl malonate in the presence of a base. The electron-withdrawing nitro group ortho to the leaving group (e.g., a halogen) strongly activates the aromatic ring toward nucleophilic attack, making this reaction efficient.

A general synthesis route involves starting from 4-Chloro-3-nitrobenzonitrile and Dimethyl malonate.[3] A detailed, field-proven protocol, adapted from the synthesis of a closely related bromo-analog, is provided below.[5]

Diagram of Synthesis Reaction

Caption: Figure 1: Synthesis via Nucleophilic Aromatic Substitution.

Detailed Synthesis Protocol

Objective: To synthesize this compound.

Materials:

-

4-Chloro-3-nitrobenzonitrile

-

Dimethyl malonate (reactant)[6]

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane (for recrystallization)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMSO (approx. 8 mL per gram of 4-chloro-3-nitrobenzonitrile).

-

Base Addition: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solvent under a nitrogen atmosphere. Causality: NaH is a strong, non-nucleophilic base that deprotonates the acidic α-hydrogen of dimethyl malonate to form a potent carbon nucleophile (enolate).

-

Enolate Formation: Slowly add dimethyl malonate (1.1 equivalents) dropwise to the suspension. The temperature may rise slightly. Stir the mixture at room temperature for 30-45 minutes to ensure complete formation of the malonate enolate.

-

SₙAr Reaction: Add 4-chloro-3-nitrobenzonitrile (1.0 equivalent) to the reaction mixture. Heat the mixture to 80-100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). Causality: The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring and subsequent displacement of the chloride leaving group.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of ammonium chloride (approx. 40 mL per gram of starting material) to quench any unreacted NaH.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).

-

Washing: Combine the organic extracts and wash sequentially with water and then saturated brine. Causality: Washing removes residual DMSO, inorganic salts, and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield the final product.[5]

Purification and Spectroscopic Characterization

Purification is critical to remove unreacted starting materials and byproducts. Recrystallization is often sufficient, though column chromatography on silica gel may be employed for higher purity.

Expected Spectroscopic Data

-

¹H NMR:

-

Aromatic Region (δ 7.5-8.5 ppm): Three protons on the phenyl ring are expected. Due to the substitution pattern, they will appear as a complex set of signals, likely a doublet, a doublet of doublets, and a near-singlet or narrow doublet.

-

Malonate Methine (δ ~5.0-5.5 ppm): A singlet integrating to one proton (-CH(COOMe)₂).

-

Ester Methyls (δ ~3.8 ppm): A singlet integrating to six protons (-COOCH₃), representing the two equivalent methyl ester groups.

-

-

¹³C NMR:

-

Ester Carbonyls (δ ~165-170 ppm): Two signals for the C=O groups.

-

Aromatic Carbons (δ ~110-150 ppm): Six distinct signals, including carbons attached to the nitro and cyano groups which will be significantly shifted.

-

Malonate Methine (δ ~50-55 ppm): One signal for the CH carbon.

-

Ester Methyls (δ ~52-54 ppm): One signal for the -OCH₃ carbons.

-

-

Infrared (IR) Spectroscopy:

-

C≡N Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ .

-

C=O Stretch: A strong, sharp peak around 1735-1750 cm⁻¹ (ester carbonyl).

-

N-O Stretch (asymmetric): A strong peak around 1530 cm⁻¹ (nitro group).

-

N-O Stretch (symmetric): A medium peak around 1350 cm⁻¹ (nitro group).

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 278 , corresponding to the molecular weight.

-

Key Fragments: Expect losses of methoxy (·OCH₃, M-31), carbomethoxy (·COOCH₃, M-59), and potentially the entire malonate group.

-

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its synthetic versatility. Each functional group can be selectively transformed to build molecular complexity, making it a powerful scaffold for creating libraries of compounds for drug screening.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid).[7] This amine can then undergo a vast array of reactions, such as diazotization, acylation, or condensation, to form heterocyclic systems like quinolines or benzimidazoles.

-

Transformation of the Malonate Ester: The malonic ester can be hydrolyzed and subsequently decarboxylated to yield a substituted acetic acid derivative.[7] This is a cornerstone of the malonic ester synthesis for creating carboxylic acids.[6]

-

Modification of the Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering another point for diversification.

Workflow: Potential Synthetic Transformations

Caption: Figure 2: Key synthetic transformations for drug discovery.

This compound is structurally related to intermediates used in the synthesis of complex pharmaceuticals. For instance, a similar malonate derivative is a known impurity in the production of Nintedanib, a kinase inhibitor used to treat pulmonary fibrosis, highlighting the relevance of this chemical class in modern drug development.[8]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

Hazard Identification: Based on supplier information, the compound is classified with the following hazards:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid all personal contact, including inhalation of dust or vapors.[9] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[13] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store away from heat and sources of ignition.[11]

Spill & Disposal:

-

Minor Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

References

-

PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Dimethyl malonate Safety Data Sheet. Retrieved from [Link]

-

ChemBK. (2024). dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. Retrieved from [Link]

- Mohareb, R. M., & Bishoy, A. (n.d.). Syntheses of Heterocyclic Derivatives as Potential Cytotoxic Compounds Evaluated Toward Hepatocellular and Cervical Carcinoma Cell Lines. Bulletin of the Chemical Society of Ethiopia.

-

Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

-

Autechem. (2025). What pharmaceutical products can be synthesized using Dimethyl malonate? Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 2-(4-nitrophenyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Molecules. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Retrieved from [Link]

-

RSC Advances. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. ResearchGate. Retrieved from [Link]

-

ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of heterocyclic compounds. Part 46. The reactions of malonamide and 2-cyanoacetamide with substituted propenones. Retrieved from [Link]

-

SpectraBase. (n.d.). Dimethyl malonate - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). Dimethyl malonate - Optional[1H NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). Dimethyl 2-Methyl-2-(4-methylphenyl)malonate - Optional[13C NMR]. Retrieved from [Link]

- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

-

Veeprho. (n.d.). Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. Retrieved from [Link]

-

ResearchGate. (2026). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Diethyl 2-(2-cyanoethyl)-malonate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. veeprho.com [veeprho.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for Dimethyl 2-(4-cyano-2-nitrophenyl)malonate, a key building block in medicinal chemistry and novel material synthesis. The document delves into the mechanistic underpinnings, a detailed experimental protocol, and the critical parameters that govern the reaction's success.

Strategic Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach

The synthesis of this compound is principally achieved through a nucleophilic aromatic substitution (SNAr) reaction. This powerful and widely utilized transformation is ideal for constructing complex aromatic systems by displacing a leaving group on an electron-deficient aromatic ring with a suitable nucleophile.

In this specific synthesis, the nucleophile is the enolate of dimethyl malonate, generated in situ through deprotonation by a base. This enolate then attacks an activated aromatic electrophile, typically a 4-halo-3-nitrobenzonitrile, displacing the halide leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups (a nitro group at the ortho position and a cyano group at the para position) relative to the leaving group. These substituents are critical as they activate the aromatic ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex.

The choice of the halogen on the benzonitrile precursor is a key experimental consideration. While both 4-chloro-3-nitrobenzonitrile and 4-fluoro-3-nitrobenzonitrile are viable starting materials, the fluoro-substituted compound generally exhibits higher reactivity. This is attributed to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom at the site of substitution, thereby accelerating the rate-determining nucleophilic addition step.

Reactant Profile and Critical Parameters

Successful synthesis hinges on the careful selection and handling of reactants and the optimization of reaction conditions.

| Compound | Role | Formula | MW ( g/mol ) | Key Considerations |

| 4-Chloro-3-nitrobenzonitrile | Electrophile | C₇H₃ClN₂O₂ | 182.56 | Common, cost-effective starting material. |

| 4-Fluoro-3-nitrobenzonitrile | Electrophile | C H₃FN₂O₂ | 166.11 | More reactive than the chloro-analog, potentially allowing for milder reaction conditions. |

| Dimethyl malonate | Nucleophile Precursor | C₅H₈O₄ | 132.12 | The active methylene protons are readily deprotonated to form the nucleophilic enolate. |

| Potassium Carbonate | Base | K₂CO₃ | 138.21 | A moderately strong base, suitable for generating the malonate enolate. Less hazardous than sodium hydride. |

| Sodium Hydride | Base | NaH | 24.00 | A very strong, non-nucleophilic base that irreversibly deprotonates dimethyl malonate. Requires careful handling due to its reactivity with moisture. |

| Dimethylformamide (DMF) | Solvent | C₃H₇NO | 73.09 | A polar aprotic solvent that effectively solvates cations, enhancing the nucleophilicity of the enolate. |

Mechanistic Pathway: The SNAr Addition-Elimination Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Step 1: Nucleophilic Addition: The reaction is initiated by the attack of the dimethyl malonate enolate on the carbon atom bearing the halogen. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. This step is typically the rate-determining step of the reaction.

Step 2: Elimination of Halide Ion: The aromaticity of the ring is restored in the second step through the elimination of the halide leaving group (Cl⁻ or F⁻). This rapid step results in the formation of the final product, this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound based on established methodologies for analogous SNAr reactions.

Caption: A typical experimental workflow for the synthesis.

Materials:

-

4-Chloro-3-nitrobenzonitrile (1.0 equivalent)

-

Dimethyl malonate (1.2 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle with temperature control

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-chloro-3-nitrobenzonitrile, dimethyl malonate, anhydrous potassium carbonate, and anhydrous DMF.

-

Reaction: Heat the stirred reaction mixture to 80-90 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and stir until a precipitate forms. Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety and Handling

-

4-Halo-3-nitrobenzonitriles are toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dimethyl malonate is an irritant. Avoid contact with skin and eyes.

-

Dimethylformamide (DMF) is a skin and respiratory irritant and can have reproductive toxicity. Use in a well-ventilated fume hood.

-

Potassium Carbonate is an irritant. Avoid inhalation of dust.

-

If using Sodium Hydride , it is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under a strictly inert atmosphere and quenched with extreme care.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method for producing this valuable chemical intermediate. A thorough understanding of the SNAr mechanism, careful selection of the starting halide, base, and solvent, and adherence to a well-defined experimental protocol are paramount for achieving high yields and purity. This guide provides the foundational knowledge for researchers to successfully implement and adapt this synthesis for their specific applications in drug discovery and materials science.

References

- Note: As a specific peer-reviewed synthesis protocol for this compound with comprehensive characterization data was not found during the literature search, formal citations to a direct synthesis are not provided. The information herein is synthesized from established principles of nucleophilic aromatic substitution and protocols for highly analogous reactions.

An In-depth Technical Guide to Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a nitro group, a cyano moiety, and a malonic ester functionality, offers a versatile platform for the synthesis of complex heterocyclic systems and potential pharmacologically active agents. The electron-withdrawing nature of the nitro and cyano groups activates the benzene ring for nucleophilic aromatic substitution and modifies the reactivity of the malonate component, making it a valuable intermediate for drug discovery and development.

This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, spectral data, reactivity profile, and safety considerations. The information presented herein is intended to equip researchers with the necessary knowledge for its effective handling, utilization, and further exploration in their scientific endeavors.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of a compound is paramount for its application in research and development. The following table summarizes the key identifiers and characteristics of this compound.

| Property | Value | Source |

| CAS Number | 651747-69-2 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₆ | [1] |

| Molecular Weight | 278.22 g/mol | [1] |

| Appearance | (Predicted) Crystalline solid | General knowledge of similar compounds |

| Solubility | (Predicted) Soluble in common organic solvents like DMSO, DMF, acetone, and ethyl acetate. | General knowledge of similar compounds |

| Melting Point | Not reported in available literature. |

Spectral Data Summary:

While specific, publicly available spectra for this compound are not readily found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns in the downfield region (approx. 7.5-8.5 ppm) due to the electron-withdrawing substituents. - A singlet for the malonate methine proton (CH) (approx. 5.0-6.0 ppm). - A singlet for the two equivalent methyl ester protons (6H) (approx. 3.7-3.9 ppm). |

| ¹³C NMR | - Aromatic carbons (6C) in the range of approx. 110-150 ppm. - Cyano group carbon (CN) signal around 115-120 ppm. - Carbonyl carbons of the ester groups (2C=O) around 165-170 ppm. - Malonate methine carbon (CH) around 50-60 ppm. - Methyl ester carbons (2CH₃) around 52-55 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibrations for the ester groups (approx. 1730-1750 cm⁻¹). - Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively). - C≡N stretching vibration for the cyano group (approx. 2220-2240 cm⁻¹). - C-H stretching and bending vibrations for the aromatic and aliphatic protons. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Fragmentation patterns consistent with the loss of methoxycarbonyl, nitro, and cyano groups. |

Synthesis

The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This process is well-documented in the scientific literature, particularly in the context of medicinal chemistry research.

Synthetic Workflow Diagram

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on the procedure described by Roth et al. in the Journal of Medicinal Chemistry[1].

Materials:

-

Dimethyl malonate

-

4-Chloro-3-nitrobenzonitrile

-

Potassium tert-butylate

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Deprotonation of Dimethyl Malonate: In a suitable reaction vessel under an inert atmosphere, dissolve dimethyl malonate in anhydrous dimethyl sulfoxide (DMSO). To this solution, add potassium tert-butylate portion-wise at room temperature (20°C). The formation of the potassium salt of dimethyl malonate will occur.

-

Nucleophilic Aromatic Substitution: To the solution of the dimethyl malonate anion, add 4-chloro-3-nitrobenzonitrile.

-

Reaction Progression: Heat the reaction mixture to a temperature between 20°C and 100°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield pure this compound. An 88% yield has been reported for this reaction[1].

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the nitro group, the cyano group, and the dimethyl malonate moiety.

Reactivity Profile

Caption: Key chemical transformations of the title compound.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride, or sodium dithionite. This transformation is fundamental in the synthesis of various heterocyclic compounds, such as indoles and quinolines, which are prevalent scaffolds in pharmaceuticals.

-

Hydrolysis and Decarboxylation of the Malonate Esters: The dimethyl ester groups can be hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. Subsequent heating can lead to decarboxylation, yielding a substituted phenylacetic acid derivative.

-

Reactions of the Cyano Group: The cyano group can undergo hydrolysis to a carboxylic acid or be reduced to an amine, further expanding the synthetic utility of this molecule.

-

Cyclization Reactions: The presence of multiple reactive functional groups in close proximity allows for a variety of intramolecular cyclization reactions, particularly after the reduction of the nitro group, to form complex polycyclic systems.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively reported, its structural motifs are present in numerous compounds with therapeutic potential.

-

Intermediate for Kinase Inhibitors: The cyanophenyl group is a common feature in a variety of kinase inhibitors. The versatile chemistry of this compound allows for its elaboration into more complex structures targeting specific kinases involved in cancer and inflammatory diseases.

-

Scaffold for Novel Heterocycles: As a highly functionalized building block, it is an excellent starting material for the synthesis of novel heterocyclic libraries for high-throughput screening in drug discovery programs. The combination of the cyano, nitro (or its reduced amino form), and malonate functionalities provides multiple points for diversification.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, the presence of nitro and cyano functionalities warrants careful handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel compounds in the field of medicinal chemistry. Its straightforward synthesis and the presence of multiple, reactive functional groups provide a rich platform for chemical exploration. This guide has summarized the core fundamental properties of this compound, offering a solid foundation for its safe and effective use in the laboratory. Further research into its biological activities and synthetic applications is warranted and holds the potential for significant contributions to the development of new therapeutic agents.

References

-

A1Suppliers. This compound, 98% Purity. [Link]

Sources

An In-Depth Technical Guide to the Chemistry of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate: A Key Intermediate in Modern Drug Discovery

Introduction: A Versatile Building Block in Medicinal Chemistry

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex heterocyclic molecules, most notably in the development of targeted cancer therapies. Its strategic arrangement of a cyano group, a nitro group, and a malonate ester moiety on a phenyl ring provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the cyano and nitro groups significantly activates the aromatic ring for nucleophilic aromatic substitution, facilitating its synthesis. Subsequently, these functional groups offer multiple handles for further chemical manipulation, including reduction of the nitro group followed by intramolecular cyclization, a key step in the construction of indole scaffolds.

This technical guide provides an in-depth exploration of the synthesis, chemical properties, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this versatile intermediate for the synthesis of novel pharmaceutical agents, with a particular focus on its role in the production of the tyrosine kinase inhibitor, Nintedanib.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 651747-69-2 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₆ | [1] |

| Molecular Weight | 278.22 g/mol | [1] |

| Appearance | Pale yellow to light yellow solid (predicted) | N/A |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | N/A |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This reaction leverages the high electrophilicity of an appropriately substituted nitroaromatic precursor.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAᵣ)

The synthesis proceeds via the reaction of a halo-substituted 3-nitrobenzonitrile with the enolate of dimethyl malonate. The presence of two strong electron-withdrawing groups (nitro and cyano) ortho and para to the halogen leaving group is critical. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.

Diagram 1: General Mechanism of SNAᵣ for the Synthesis of this compound

Caption: The SNAᵣ mechanism involves deprotonation of dimethyl malonate, nucleophilic attack on the aromatic ring, and subsequent elimination of the leaving group.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on established procedures for analogous compounds, particularly those used in the synthesis of intermediates for Nintedanib.[2]

Materials:

-

4-Chloro-3-nitrobenzonitrile

-

Dimethyl malonate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-nitrobenzonitrile (1.0 eq), dimethyl malonate (1.1-1.5 eq), and anhydrous potassium carbonate (2.0-3.0 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water or a dilute aqueous acid solution (e.g., 1 M HCl).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.

Chemical Reactivity and Applications in Drug Synthesis

The synthetic utility of this compound lies in the strategic placement of its functional groups, which allows for a variety of subsequent transformations.

Reduction of the Nitro Group and Intramolecular Cyclization: The Fischer Indole Synthesis Analogue

A key transformation of this intermediate is the reduction of the nitro group to an amine, which can then undergo an intramolecular cyclization. This sequence is a cornerstone of the synthesis of the tyrosine kinase inhibitor Nintedanib.[1]

Diagram 2: Key Transformation in the Synthesis of Nintedanib

Caption: A simplified workflow illustrating the conversion of this compound to the core structure of Nintedanib.

The reduction of the nitro group is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and a hydrogen source like H₂ gas or hydrazine). The resulting aniline derivative is unstable and readily undergoes intramolecular cyclization. The amino group attacks one of the ester carbonyls of the malonate moiety, leading to the formation of a six-membered ring and elimination of methanol. This cyclized product is a key indolinone intermediate.

Role as a Precursor to Tyrosine Kinase Inhibitors

Nintedanib is a potent triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[1] It is used in the treatment of various cancers and idiopathic pulmonary fibrosis. The synthesis of Nintedanib relies on the construction of a specific substituted indolinone core, for which this compound serves as a crucial starting material. The cyano group in the final drug molecule is derived from the starting material, highlighting the importance of this specific building block.

Spectroscopic Characterization

Accurate characterization of this compound is essential for quality control and reaction monitoring. The following are the expected spectroscopic data based on the analysis of its chemical structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show the following characteristic signals:

-

A singlet for the six protons of the two equivalent methoxy groups (–OCH₃) of the malonate ester, typically in the range of 3.7-3.9 ppm.

-

A singlet for the methine proton (–CH–) of the malonate moiety.

-

Signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the three protons on the substituted phenyl ring. The exact chemical shifts and coupling patterns will depend on the specific electronic environment created by the cyano and nitro substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Key expected signals include:

-

A signal for the methoxy carbons (–OCH₃) around 53-55 ppm.

-

A signal for the methine carbon (–CH–) of the malonate.

-

Signals for the carbonyl carbons (C=O) of the ester groups, typically in the range of 165-170 ppm.

-

Signals in the aromatic region (around 110-150 ppm) for the carbons of the phenyl ring, including the carbon attached to the cyano group and the carbon attached to the nitro group.

-

A signal for the cyano carbon (–C≡N).

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule:

-

A strong absorption band for the C=O stretching of the ester groups, typically around 1730-1750 cm⁻¹.

-

A sharp absorption band for the C≡N stretching of the cyano group, around 2220-2260 cm⁻¹.

-

Strong absorption bands for the asymmetric and symmetric stretching of the nitro group (–NO₂), typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) corresponding to the molecular weight of 278.22 would be expected in the mass spectrum, along with characteristic fragmentation patterns.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its carefully orchestrated array of functional groups makes it an invaluable precursor for the construction of complex, biologically active molecules. The straightforward and high-yielding synthesis via nucleophilic aromatic substitution, coupled with its versatile reactivity, ensures its continued importance in the pharmaceutical industry.

As the quest for more selective and potent kinase inhibitors continues, the demand for versatile building blocks like this compound is likely to grow. Further research may explore its application in the synthesis of other heterocyclic scaffolds beyond the indolinone core, potentially leading to the discovery of new therapeutic agents for a range of diseases. The principles of its synthesis and reactivity discussed in this guide provide a solid foundation for scientists and researchers to innovate and advance the field of medicinal chemistry.

References

- Google Patents. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565719, Dimethyl 2,2-bis(2-cyanoethyl)malonate. Retrieved January 18, 2026 from [Link].

- Google Patents. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib.

Sources

The Synthetic Cornerstone: A Technical Guide to Dimethyl 2-(4-cyano-2-nitrophenyl)malonate in Modern Organic Synthesis

Foreword: Unveiling a Niche yet Pivotal Building Block

In the vast landscape of organic synthesis, certain molecules, while not ubiquitously employed, hold a place of paramount importance in specific, high-impact applications. Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is one such compound. Its elegantly functionalized aromatic core, bearing both a nitrile and a nitro group, destines it for intricate synthetic transformations, most notably as a key precursor in the synthesis of advanced pharmaceutical agents. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and core applications of this versatile intermediate, moving beyond a simple recitation of facts to explore the underlying chemical principles and strategic considerations that govern its use.

Molecular Architecture and Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₀N₂O₆, is a crystalline solid at room temperature. The strategic placement of the electron-withdrawing cyano (-CN) and nitro (-NO₂) groups on the phenyl ring significantly influences the reactivity of the entire molecule. The nitro group at the ortho position to the malonate substituent creates steric hindrance and modulates the electronic properties of the aromatic ring, while the cyano group at the para position further activates the ring towards certain transformations.

| Property | Value |

| CAS Number | 651747-69-2 |

| Molecular Formula | C₁₂H₁₀N₂O₆ |

| Molecular Weight | 278.22 g/mol |

| Appearance | Pale yellow to light yellow solid |

Spectroscopic Characterization: While a publicly available, peer-reviewed full dataset is not readily accessible, the expected ¹H and ¹³C NMR spectra can be predicted based on the structure and data from analogous compounds. The ¹H NMR spectrum would likely show characteristic signals for the two methoxy groups of the malonate ester, a singlet for the benzylic proton, and distinct aromatic protons with splitting patterns dictated by their positions relative to the cyano and nitro substituents. The ¹³C NMR spectrum would display resonances for the carbonyl carbons of the ester, the methoxy carbons, the benzylic carbon, and the aromatic carbons, with the carbons attached to the electron-withdrawing groups shifted downfield.

Synthesis of this compound: A Step-by-Step Protocol

The most common and industrially relevant synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAAr) reaction. The following protocol is a representative procedure compiled from literature on the synthesis of analogous nitrophenylmalonates.

Reaction Scheme:

synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate derivatives

An In-depth Technical Guide to the Synthesis of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate Derivatives

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives. It is designed to serve as a practical resource, offering not only detailed protocols but also the underlying chemical principles and strategic considerations necessary for successful synthesis and application in research and drug development.

Strategic Importance in Medicinal Chemistry

This compound is a highly versatile intermediate in organic synthesis. The strategic arrangement of a nitro group, a cyano group, and a malonate ester on a phenyl ring creates a molecule primed for a variety of chemical transformations. This trifunctionalized scaffold is particularly valuable in the construction of heterocyclic compounds, which are a cornerstone of modern medicinal chemistry. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the malonate moiety provides a convenient handle for further molecular elaboration.

The Core Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient method for preparing this compound is through a nucleophilic aromatic substitution reaction. This pathway is favored due to the high reactivity of appropriately substituted aryl halides with nucleophiles.

Unpacking the Mechanism

The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism:

-

Nucleophilic Attack: The reaction is initiated by the deprotonation of dimethyl malonate by a suitable base to form a nucleophilic enolate. This enolate then attacks the electron-deficient carbon atom of the aromatic ring that bears a good leaving group (typically a halogen). The presence of strong electron-withdrawing groups, such as the nitro and cyano moieties, ortho and para to the leaving group is critical for stabilizing the resulting intermediate.

-

Formation of the Meisenheimer Complex: The addition of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing groups, which lowers the activation energy of the reaction.

-

Leaving Group Elimination: Aromaticity is restored through the expulsion of the leaving group, yielding the desired this compound.

Caption: S(N)Ar Mechanism for the synthesis of this compound.

Key Experimental Considerations

The success of this synthesis is highly dependent on the careful selection and control of several experimental parameters:

-

Starting Material: 4-Chloro-3-nitrobenzonitrile is a commonly used starting material for this reaction.

-

Base: A non-nucleophilic base is required to generate the malonate enolate without competing in the substitution reaction. Potassium carbonate (K2CO3) is a frequently employed base for this purpose.

-

Solvent: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the cation of the base, thereby increasing the nucleophilicity of the enolate. Dimethylformamide (DMF) is a common choice.

-

Temperature: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade |

| 4-Chloro-3-nitrobenzonitrile | ≥98% |

| Dimethyl malonate | ≥99% |

| Potassium carbonate (K2CO3) | Anhydrous, ≥99% |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% |

| Ethyl acetate | ACS Grade |

| Hexanes | ACS Grade |

| Deionized water | |

| Brine | Saturated |

| Anhydrous sodium sulfate |

Step-by-Step Methodology

Caption: A typical experimental workflow for the synthesis of the target compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-3-nitrobenzonitrile (1.0 eq), dimethyl malonate (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.

-

Heating: Heat the reaction mixture to 100 °C and stir for the required reaction time (typically several hours).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Data and Characterization

| Property | Typical Value/Observation |

| Appearance | Off-white to yellow solid |

| Yield | 70-90% (after purification) |

| 1H NMR (CDCl3, 400 MHz) δ (ppm) | ~8.3 (d, 1H), ~8.0 (dd, 1H), ~7.8 (d, 1H), ~5.0 (s, 1H), ~3.8 (s, 6H) |

| 13C NMR (CDCl3, 101 MHz) δ (ppm) | ~166, ~149, ~136, ~134, ~131, ~125, ~116, ~111, ~57, ~53 |

Synthetic Utility and Derivatization

The synthetic value of this compound lies in its potential for further functional group transformations, opening pathways to a diverse range of complex molecules.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various methods, such as catalytic hydrogenation (H2/Pd-C) or treatment with reducing agents like tin(II) chloride (SnCl2). This transformation is a key step in the synthesis of many nitrogen-containing heterocycles.

-

Manipulation of the Malonate Ester: The malonate moiety can undergo hydrolysis to the corresponding dicarboxylic acid, followed by decarboxylation to yield a mono-acid. It can also be used in further C-C bond-forming reactions.

-

Transformations of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine, providing additional points for molecular diversification.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no product formation | Inactive base (e.g., hydrated K2CO3) | Use freshly dried, anhydrous potassium carbonate. |

| Insufficient temperature or reaction time | Increase the reaction temperature or extend the reaction time. Monitor by TLC. | |

| Poor quality solvent | Use anhydrous, high-purity DMF. | |

| Formation of multiple byproducts | Reaction temperature is too high | Lower the reaction temperature and monitor for byproduct formation. |

| Presence of water | Ensure all glassware is dry and use anhydrous reagents and solvents. | |

| Difficult purification | Co-elution of impurities | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |

Safety Precautions

-

Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled in a well-ventilated fume hood. Avoid skin contact and inhalation.

-

4-Chloro-3-nitrobenzonitrile: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. A thorough risk assessment should be conducted before commencing any chemical synthesis.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and reliable method for accessing this important synthetic building block. A comprehensive understanding of the reaction mechanism, coupled with careful control over experimental conditions, is essential for achieving high yields and purity. The versatility of this intermediate makes it a valuable tool in the arsenal of medicinal chemists and researchers in drug discovery and development.

References

- Google. (n.d.). Google Patents.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate Derivatives

Executive Summary

The confluence of specific pharmacophores within a single molecular scaffold presents a compelling strategy in modern drug discovery. Dimethyl 2-(4-cyano-2-nitrophenyl)malonate and its derivatives represent a class of compounds with significant, yet largely unexplored, therapeutic potential. The presence of a nitro group, a cyano moiety, and a malonate ester function within a compact aromatic structure suggests a high probability of diverse biological activities. This guide provides a comprehensive technical overview of the putative biological activities of these derivatives, focusing on their potential as anticancer and antimicrobial agents. Drawing upon established knowledge of related chemical structures, we will explore hypothesized mechanisms of action, propose detailed experimental protocols for their evaluation, and present a framework for their future development. This document is intended for researchers, scientists, and drug development professionals seeking to investigate this promising class of molecules.

Introduction: A Scaffold of Promise

The chemical architecture of this compound is intrinsically linked to its potential bioactivity. The molecule incorporates three key functional groups, each with a well-documented history in medicinal chemistry:

-

The Nitroaromatic Moiety: Nitro-containing compounds are known to exhibit a wide spectrum of biological effects, including anticancer, antibacterial, and antiparasitic activities.[1][2] Their mechanism often involves bioreduction of the nitro group within target cells to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through oxidative stress and covalent modification of macromolecules.[1]

-

The Cyano Group: The inclusion of a cyano (-C≡N) group can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability. While potent in its own right, the cyano group is also a versatile synthetic handle for further molecular elaboration.

-

The Malonate Ester: Malonate esters are classic building blocks in organic synthesis and can be found in various biologically active molecules. The ester functionalities can be hydrolyzed by cellular esterases, potentially leading to the formation of more active metabolites.

The specific substitution pattern—a cyano group at the 4-position and a nitro group at the 2-position of the phenyl ring—creates a unique electronic environment that is likely to influence the molecule's interaction with biological targets.

Potential Anticancer Activity: A Multi-pronged Approach

While direct experimental data for this compound is limited, the anticancer potential of structurally related nitroaromatic compounds is well-documented.[1][3] We hypothesize that this class of derivatives could exert cytotoxic effects on cancer cells through several mechanisms.

Hypothesized Mechanisms of Anticancer Action

-

Reductive Activation and Oxidative Stress: Similar to other nitroaromatic anticancer agents, this compound derivatives could be selectively reduced in the hypoxic environment characteristic of solid tumors. This reduction can lead to the formation of highly reactive radical species that induce DNA damage, lipid peroxidation, and ultimately, apoptotic cell death.

-

Enzyme Inhibition: The electron-deficient nature of the aromatic ring, amplified by the nitro and cyano groups, could enable these compounds to act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases.

-

Induction of Apoptosis: The cellular stress induced by these compounds could trigger intrinsic or extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

Diagram 1: Hypothesized Anticancer Mechanism

Caption: Hypothesized reductive activation of a this compound derivative in a hypoxic cancer cell, leading to oxidative stress and apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against various human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound derivatives dissolved in dimethyl sulfoxide (DMSO).

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

-

DMSO (for formazan solubilization).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Comparative Cytotoxicity Data of Related Compounds

To provide a predictive context, the following table summarizes the IC50 values of some structurally related nitroaromatic compounds against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Synthetic β-nitrostyrene derivative | MCF-7 (Breast) | 0.81 ± 0.04 µg/mL | [5] |

| Synthetic β-nitrostyrene derivative | MDA-MB-231 (Breast) | 1.82 ± 0.05 µg/mL | [5] |

| N-(4'-nitrophenyl)-l-prolinamide | A549 (Lung) | 95.41 ± 0.67% inhibition at 100 µM | [6] |

| N-(4'-nitrophenyl)-l-prolinamide | HCT-116 (Colon) | 93.33 ± 1.36% inhibition at 100 µM | [6] |

Potential Antimicrobial Activity: A New Frontier

The presence of a nitroaromatic system also suggests that this compound derivatives could possess antimicrobial properties. Nitro-containing compounds have a long history as antimicrobial agents, with their mechanism of action often involving the generation of toxic intermediates upon reduction of the nitro group.[2][7]

Hypothesized Mechanisms of Antimicrobial Action

-

Inhibition of Nucleic Acid Synthesis: The reduced nitro species can covalently bind to microbial DNA, leading to strand breaks and inhibition of replication and transcription.

-

Disruption of Cellular Respiration: These compounds may interfere with the electron transport chain in bacteria, disrupting cellular respiration and energy production.

-

Enzyme Inhibition: The derivatives could inhibit essential microbial enzymes, such as those involved in cell wall synthesis or metabolic pathways.

Diagram 2: Experimental Workflow for Antimicrobial Screening

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound derivatives that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative).

-

Fungal strains (e.g., Candida albicans).

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

Test compounds dissolved in DMSO.

-

96-well microplates.

-

Bacterial/fungal inoculum standardized to 0.5 McFarland.

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The in-depth analysis presented in this guide, based on the known biological activities of related compounds, strongly suggests potential for both anticancer and antimicrobial applications.

Future research should focus on:

-

Synthesis of a diverse library of derivatives: Exploring variations in the ester groups and substituents on the phenyl ring to establish structure-activity relationships (SAR).

-

Comprehensive biological evaluation: Performing the detailed in vitro assays described herein, followed by in vivo studies for promising candidates.

-

Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

References

- Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. (2020). [No valid URL provided]

- Structures of some nitro free and nitro substituted aminonaphthoquinones.

-

Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). PubMed. [Link]

-

Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). National Institutes of Health (NIH). [Link]

-

Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. (2024). ResearchGate. [Link]

-

Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2024). ResearchGate. [Link]

- Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity.

-

Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. (No date). National Institutes of Health (NIH). [Link]

- Nitroderivatives as drugs for diseases having an inflammatory basis. (No date).

-

Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. (2024). ResearchGate. [Link]

- Nitroalkene non steroidal anti-inflammatory drugs (na-nsaids) and methods of treating inflammation related conditions. (No date).

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (No date). National Institutes of Health (NIH). [Link]

-

Resorufin derivatives for treatment of oxidative stress disorders. (No date). PubChem. [Link]

- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (No date).

-

Cytotoxicity of two novel COX-2 inhibitors of C1 and C2 on MCF-7 cell line using clonogenic assay. (No date). ResearchGate. [Link]

-

Use of pirfenidone and derivatives for modulation of B lymphocyte activity and organ protection from acute tissue damage. (No date). PubChem. [Link]

-

Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F. (No date). National Institutes of Health (NIH). [Link]

-

A New Demand for Improved Selectivity and Potency of Cyanine Dyes as Antiproliferative Agents Against Colorectal Cancer Cells. (2024). National Institutes of Health (NIH). [Link]

-

Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (No date). MDPI. [Link]

-

Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. (No date). National Institutes of Health (NIH). [Link]

-

Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (No date). PubMed. [Link]

Sources

- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A New Demand for Improved Selectivity and Potency of Cyanine Dyes as Antiproliferative Agents Against Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl 2-(4-cyano-2-nitrophenyl)malonate IUPAC nomenclature

An In-depth Technical Guide to the IUPAC Nomenclature of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

Abstract

This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the systematic naming process, elucidates the underlying chemical principles, and contextualizes the compound's significance. We will explore the identification of the parent structure, the application of substituent priority rules, and the precise assignment of locants. Furthermore, this guide briefly covers the compound's synthesis, reactivity, and its role as a versatile intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.

Introduction: The Significance of Substituted Phenylmalonates

Substituted malonic esters are a cornerstone of modern organic synthesis. Their defining feature—an "active methylene" group flanked by two carbonyls—confers a relatively high acidity (pKa ≈ 13) to the α-protons. This acidity allows for easy deprotonation to form a stable enolate, which is a potent nucleophile. This reactivity makes malonic esters, such as this compound, exceptionally valuable as building blocks for forming new carbon-carbon bonds.[1] They are frequently employed in reactions like the malonic ester synthesis for preparing substituted carboxylic acids and the Knoevenagel condensation for synthesizing substituted alkenes.[2] The specific compound discussed herein, featuring a heavily substituted phenyl ring with powerful electron-withdrawing groups, is primed for use as a precursor in the development of complex heterocyclic systems and targeted therapeutic agents.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a chemical compound begins with its structure and fundamental properties. This compound is a polysubstituted aromatic compound with the key features detailed below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₂O₆ | [3][4][5] |

| Molecular Weight | 278.22 g/mol | [3][4][5] |

| CAS Number | 651747-69-2 | [3][5] |

| Appearance | Typically an off-white to yellow solid | [6] |

The structure is characterized by a central malonate core attached to a phenyl ring, which is itself substituted with a cyano and a nitro group. These electron-withdrawing substituents significantly influence the molecule's reactivity.

Systematic IUPAC Nomenclature: A Step-by-Step Deconstruction

The name "this compound" is a semi-systematic name that is widely used and understood. However, a full, systematic IUPAC name provides an unambiguous structural description based on a hierarchical set of rules.[7] Let's deconstruct this process.

Pillar 1: Identifying the Principal Functional Group and Parent Structure

The first step in IUPAC nomenclature is to identify the principal functional group, which determines the suffix of the name. In this molecule, we have ester, nitro, and cyano (nitrile) functionalities. According to IUPAC priority rules, esters rank higher than both nitro and nitrile groups.[8]

-

The core structure is derived from propanedioic acid (a three-carbon dicarboxylic acid), commonly known as malonic acid.

-

Since the principal functional groups are esters of this acid, the parent name becomes propanedioate . The common name alternative is malonate .

Pillar 2: Naming the Ester Alkyl Groups

The groups attached to the oxygen atoms of the ester functionalities are named as prefixes.[9][10]

-

In this case, both ester groups are methyl esters (-OCH₃).

-

Therefore, the prefix is Dimethyl .

Pillar 3: Identifying, Numbering, and Naming the Substituent

The final piece is the complex substituent attached to the central carbon (C2) of the propanedioate backbone.

-

Numbering the Parent Chain : The propanedioate chain is numbered 1-2-3, with the central carbon being C2. The complex substituent is therefore located at position 2.

-

Identifying the Substituent : The group at C2 is a phenyl ring, which is itself substituted.

-

Numbering the Substituent Ring : The phenyl ring's numbering starts at the point of attachment to the parent chain (the malonate group). This carbon is C1'. The ring is then numbered to give the lowest possible locants to the other substituents. This results in:

-

A nitro group (-NO₂) at the C2' position.

-

A cyano group (-CN) at the C4' position.

-

-

Assembling the Substituent Name : The substituents on the phenyl ring are listed alphabetically (cyano, nitro). Their positions are indicated by numbers. This gives the full substituent name: (4-cyano-2-nitrophenyl) . The parentheses are crucial for indicating a complex substituent.

Pillar 4: Assembling the Full IUPAC Name

Combining these pillars in the correct order—(Ester Alkyl Groups) (Substituent Location)-(Substituent Name)(Parent Name)—yields the full systematic name.

-

Systematic IUPAC Name : Dimethyl 2-(4-cyano-2-nitrophenyl)propanedioate

-

Commonly Accepted Name : This compound

The following diagram illustrates the systematic construction of the IUPAC name.

Caption: Logical breakdown of the IUPAC name for the target molecule.

Synthesis and Reactivity Profile

General Synthetic Approach

Compounds of this type are typically synthesized via nucleophilic aromatic substitution (SₙAr). A plausible and efficient laboratory-scale synthesis protocol would involve the reaction of a suitable aryl halide with dimethyl malonate in the presence of a base.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reagents and Setup : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous dimethylformamide (DMF) as the solvent.

-

Base Addition : Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solvent and stir to create a suspension.

-

Enolate Formation : Cool the mixture in an ice bath (0 °C). Slowly add dimethyl malonate dropwise via syringe. The base will deprotonate the active methylene carbon, forming the dimethyl malonate enolate in situ. Allow the mixture to stir for 15-30 minutes.

-

SₙAr Reaction : Slowly add a solution of the electrophile, 4-chloro-3-nitrobenzonitrile or 4-fluoro-3-nitrobenzonitrile, in DMF to the reaction mixture. The highly electron-deficient nature of the aromatic ring (due to the nitro and cyano groups) makes it susceptible to nucleophilic attack by the malonate enolate.

-

Reaction Monitoring and Workup : Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: General workflow for the synthesis of the title compound.

Reactivity Insights

-